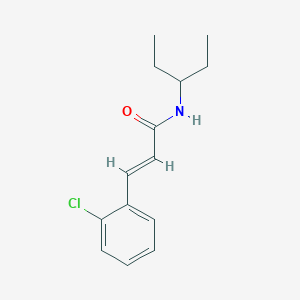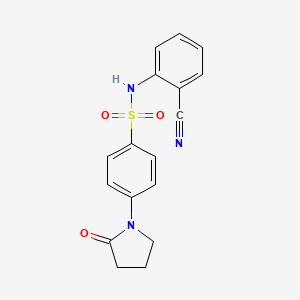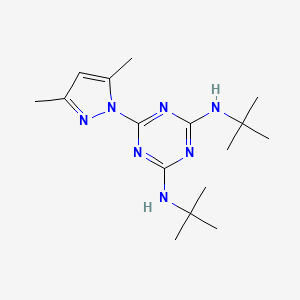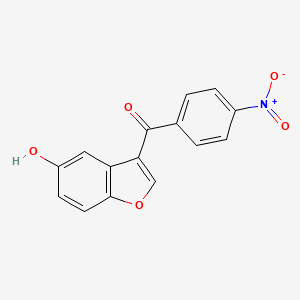
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in neuronal activity and can prevent excitotoxicity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate, GABA, and acetylcholine. It can also inhibit the activity of voltage-gated calcium channels and reduce intracellular calcium levels. In addition, 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide in lab experiments is its potency and selectivity. It is a highly specific antagonist of AMPA and kainate receptors, which allows for precise manipulation of glutamate signaling. However, one limitation of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is its short half-life, which can make it difficult to use in long-term experiments. In addition, 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide can have off-target effects on other ion channels, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective antagonists of glutamate receptors, which could have therapeutic potential for a variety of neurological conditions. Finally, there is ongoing research into the use of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide as a tool for studying synaptic plasticity and learning and memory processes.
Synthesemethoden
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide can be synthesized using a modified version of the Strecker synthesis. The starting materials are 2-chlorobenzaldehyde, ethylacrylate, and isobutyronitrile. The reaction is carried out in the presence of ammonium chloride and potassium cyanide. The product is then purified using column chromatography. The yield of 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide is commonly used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological conditions. It is particularly useful in studying the mechanisms of excitotoxicity, which is a pathological process that occurs when excessive glutamate stimulation leads to neuronal damage. 3-(2-chlorophenyl)-N-(1-ethylpropyl)acrylamide has been used to study the role of glutamate receptors in conditions such as epilepsy, ischemia, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pentan-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-3-12(4-2)16-14(17)10-9-11-7-5-6-8-13(11)15/h5-10,12H,3-4H2,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCADUPMUKWSCR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)


![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)